molecular formula C8H9BrN2O B6166527 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine CAS No. 1003023-56-0

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

カタログ番号 B6166527
CAS番号: 1003023-56-0
分子量: 229.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is a synthetic compound belonging to the pyrido[2,3-e][1,4]oxazepine family of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a fused five-membered ring structure. 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.

科学的研究の応用

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent, as well as for its potential to inhibit the growth of certain bacteria. In materials science, it has been studied for its potential applications in the production of organic electronic materials. In biochemistry, it has been studied for its potential as an enzyme inhibitor, as well as for its potential to interact with certain proteins.

作用機序

The exact mechanism of action of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins or enzymes and preventing them from functioning properly. In addition, 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been shown to interact with certain DNA sequences, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine are not yet fully understood. However, the compound has been shown to interact with certain proteins and enzymes, as well as certain DNA sequences. In addition, it has been shown to inhibit the growth of certain bacteria, as well as to inhibit the growth of certain cancer cells.

実験室実験の利点と制限

The advantages of using 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine in laboratory experiments include its low cost and relative ease of synthesis. In addition, the compound is highly stable and can be stored for extended periods of time without significant degradation. The main limitation of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is its lack of specificity, as it can interact with a variety of proteins and enzymes.

将来の方向性

Future research on 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine should focus on further elucidating its mechanism of action, as well as exploring its potential applications in medicinal chemistry, materials science, and biochemistry. In addition, further research should be conducted to explore the compound’s potential to interact with certain DNA sequences and its potential to inhibit the growth of certain bacteria and cancer cells. Furthermore, future research should focus on optimizing the synthesis of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine and exploring its potential as an enzyme inhibitor. Finally, further research should be conducted to explore the compound’s potential to interact with other molecules and its potential to be used in the production of organic electronic materials.

合成法

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine can be synthesized using a variety of methods, including a Grubbs reaction, a Suzuki-Miyaura reaction, and a Buchwald-Hartwig coupling reaction. In the Grubbs reaction, a bromo-substituted pyridine is reacted with an alkyl halide in the presence of a ruthenium catalyst to produce 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine. The Suzuki-Miyaura reaction involves the reaction of a bromo-substituted pyridine with an aryl halide in the presence of a palladium catalyst to produce the desired product. Finally, the Buchwald-Hartwig coupling reaction involves the reaction of a bromo-substituted pyridine with an aryl halide in the presence of a palladium catalyst to produce the desired product.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine involves the conversion of a pyridine derivative to the desired oxazepine compound through a series of reactions.", "Starting Materials": [ "2-bromo-3-nitropyridine", "ethyl 2-aminooxazole-4-carboxylate", "sodium hydride", "ethyl iodide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-bromo-3-nitropyridine with sodium hydride in ethanol to yield 2-bromo-3-aminopyridine", "Step 2: Cyclization of 2-bromo-3-aminopyridine with ethyl 2-aminooxazole-4-carboxylate in acetic anhydride and sodium acetate to form 7-bromo-1H,2H,3H-pyrido[2,3-e][1,4]oxazepine", "Step 3: Treatment of 7-bromo-1H,2H,3H-pyrido[2,3-e][1,4]oxazepine with hydrochloric acid to form 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine", "Step 4: Purification of the final product by recrystallization from ethanol and water" ] }

CAS番号

1003023-56-0

分子式

C8H9BrN2O

分子量

229.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。